Ethyl 6-ethoxypyridazine-3-carboxylate
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Overview
Description
Ethyl 6-ethoxypyridazine-3-carboxylate is a heterocyclic compound that belongs to the pyridazine family Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms
Mechanism of Action
Target of Action
Ethyl 6-ethoxypyridazine-3-carboxylate belongs to the class of pyridazine derivatives . Pyridazine derivatives have been shown to be ‘privileged structures’ in medicinal chemistry and many drug discovery programs utilize a pyridazine as a core scaffold . They have been utilized in medicinal chemistry against a range of biological targets and physiological effects .
Mode of Action
Pyridazine derivatives have been shown to interact with various biological targets, leading to a wide range of pharmacological activities .
Biochemical Pathways
Pyridazine derivatives have been shown to affect various biochemical pathways, leading to a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .
Result of Action
Pyridazine derivatives have been demonstrated to possess a wide range of pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-ethoxypyridazine-3-carboxylate typically involves the reaction of ethyl 3-oxobutanoate with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the pyridazine ring. The ethoxy group is introduced through an etherification reaction using ethanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-ethoxypyridazine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridazine-3-carboxylic acid derivatives.
Reduction: Reduction reactions can yield dihydropyridazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the ethoxy or carboxylate positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyridazine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Ethyl 6-ethoxypyridazine-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug development.
Industry: It is used in the synthesis of materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-methoxypyridazine-3-carboxylate
- Ethyl 6-bromopyridazine-3-carboxylate
- Ethyl 6-chloropyridazine-3-carboxylate
Uniqueness
Ethyl 6-ethoxypyridazine-3-carboxylate is unique due to its specific ethoxy group, which imparts distinct chemical and physical properties. This makes it suitable for applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
ethyl 6-ethoxypyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-3-13-8-6-5-7(10-11-8)9(12)14-4-2/h5-6H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXGBPJRESUOMRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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